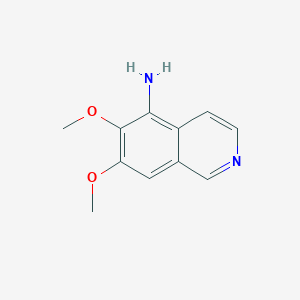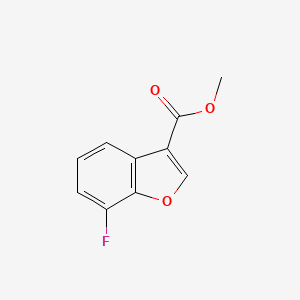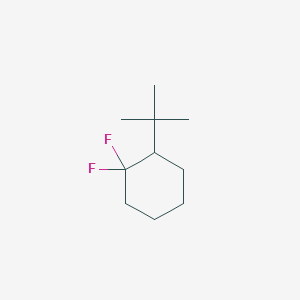![molecular formula C10H13BrN2OS B13202657 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is a complex organic compound with the molecular formula C₁₀H₁₃BrN₂OS. This compound is characterized by the presence of a bromine atom, an ethyl group, and a unique bicyclic structure containing oxygen and sulfur atoms. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[410]heptan-1-yl}-1H-pyrazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or titanium tetrachloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The bicyclic structure containing sulfur can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Catalysts: Palladium or titanium tetrachloride for various transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The bicyclic structure may allow it to fit into specific binding sites, while the bromine atom and other functional groups can participate in various interactions, such as hydrogen bonding or van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative with similar reactivity but lacking the bicyclic structure.
1-Ethyl-5-bromopyrazole: Another related compound with an ethyl group and bromine atom but without the bicyclic structure.
7-Oxa-3-thiabicyclo[4.1.0]heptane: A compound containing the bicyclic structure but without the pyrazole ring.
Uniqueness
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is unique due to its combination of a pyrazole ring, an ethyl group, and a bicyclic structure containing both oxygen and sulfur atoms. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds .
Propiedades
Fórmula molecular |
C10H13BrN2OS |
|---|---|
Peso molecular |
289.19 g/mol |
Nombre IUPAC |
4-bromo-1-ethyl-5-(7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl)pyrazole |
InChI |
InChI=1S/C10H13BrN2OS/c1-2-13-9(7(11)5-12-13)10-6-15-4-3-8(10)14-10/h5,8H,2-4,6H2,1H3 |
Clave InChI |
SMXAUCGXDJZMDC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)Br)C23CSCCC2O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


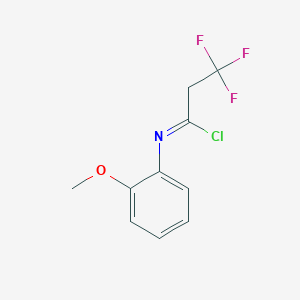
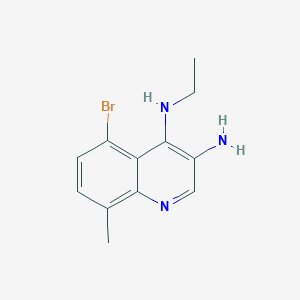
![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)

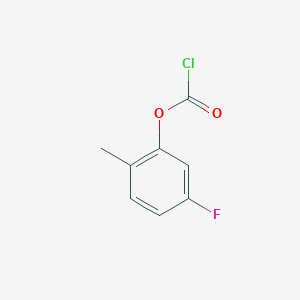
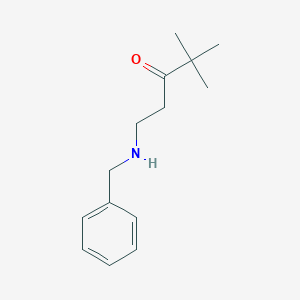
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
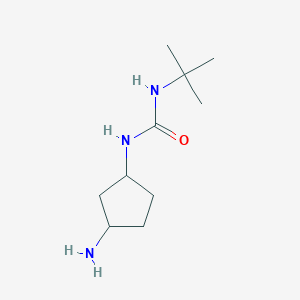
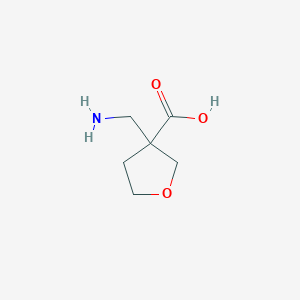
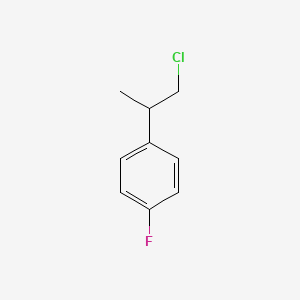
![2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13202625.png)
